molecular formula C9H15ClN2O B1432128 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride CAS No. 1401425-44-2

3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride

Cat. No. B1432128
M. Wt: 202.68 g/mol
InChI Key: QYSSCFMEPPBNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride is a chemical compound . The compound is a solid in form . The linear formula of the compound is C9H15ClN2O . The compound has a molecular weight of 202.68 g/mol .


Molecular Structure Analysis

The SMILES string of the compound is CC1=NOC(C2=CNN=C2C3CCNCC3)=C1 . The InChI of the compound is 1S/C12H16N4O/c1-8-6-11(17-16-8)10-7-14-15-12(10)9-2-4-13-5-3-9/h6-7,9,13H,2-5H2,1H3, (H,14,15) .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 202.68 g/mol . The linear formula of the compound is C9H15ClN2O . The SMILES string of the compound is CC1=NOC(C2=CNN=C2C3CCNCC3)=C1 . The InChI of the compound is 1S/C12H16N4O/c1-8-6-11(17-16-8)10-7-14-15-12(10)9-2-4-13-5-3-9/h6-7,9,13H,2-5H2,1H3, (H,14,15) .

Scientific Research Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry . Here are some general applications of piperidine derivatives:

  • Pharmaceutical Industry
    • Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • The methods of application or experimental procedures vary widely depending on the specific application. For example, one-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .
    • The outcomes also vary widely. For instance, isatin-based imidazole derivatives exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) after conducting receptor–ligand interaction studies .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Isoxazoles, including 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride, are of interest in the field of drug discovery due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity, making them the subject of research in medicinal chemistry . Future research may focus on developing new synthetic strategies and exploring the biological activities of isoxazoles .

properties

IUPAC Name

3-methyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-7-6-9(12-11-7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSSCFMEPPBNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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